3,3-Difluorocyclobutane-1-thiol

Description

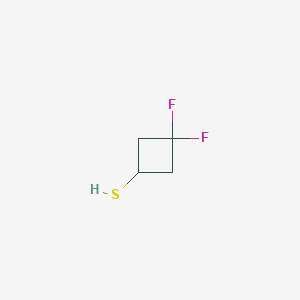

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3-difluorocyclobutane-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F2S/c5-4(6)1-3(7)2-4/h3,7H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKCJNWOPNZOCMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,3 Difluorocyclobutane 1 Thiol

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic approach to 3,3-difluorocyclobutane-1-thiol (B6158445) involves two primary disconnections: the carbon-sulfur bond and the carbon-carbon bonds of the cyclobutane (B1203170) core.

The central challenge in synthesizing the target compound is the construction of the 3,3-difluorocyclobutane scaffold. Retrosynthetically, this core can be traced back to more accessible precursors. One common strategy involves the deoxofluorination of a corresponding cyclobutanone. nih.govnih.gov This approach disconnects the C-F bonds, leading back to a 3,3-disubstituted cyclobutanone derivative. nih.gov An alternative and more direct approach begins with commercially available 3,3-difluorocyclobutanone (B595554), which serves as a versatile electrophilic building block. acs.orgnih.gov This ketone can then be functionalized to introduce the necessary handle for thiol installation.

Introducing the thiol group onto the pre-formed difluorocyclobutane ring is the final key transformation. The most direct disconnection is the C-S bond, which points to a nucleophilic substitution pathway. This can be achieved in several ways:

From an Alcohol Precursor: A 3,3-difluorocyclobutanol (B1322468) can be converted into a reactive intermediate. For instance, iron chloride catalysis can generate a carbocation from a tertiary alcohol, which then smoothly reacts with various thiol nucleophiles. acs.orgacs.org This method is effective for a range of thiophenols, benzylic, and aliphatic thiols. acs.org

From a Halide Precursor: A 3,3-difluorocyclobutyl halide (e.g., bromide) can undergo an S\N2 reaction with a sulfur nucleophile. A common method involves using a thioacetate anion followed by hydrolysis. nih.gov This strategy relies on the successful halogenation of a suitable cyclobutane intermediate.

The table below outlines key strategies for introducing the thiol group.

| Precursor | Reagents and Conditions | Nucleophile | Product Type | Reference |

| 1-Aryl-3,3-difluorocyclobutanol | FeCl₃ (Lewis Acid Catalyst) | Thiophenols, Benzylic Thiols, Aliphatic Thiols | 1-Aryl-1-sulfanyl-3,3-difluorocyclobutane | acs.orgacs.org |

| 3,3-Difluorocyclobutane carboxylic acid | Barton Decarboxylative Bromination, then AcS⁻ | Thioacetate (AcS⁻) | 3,3-Difluorocyclobutane-1-thioacetate | nih.gov |

| Alkyl Halide | Sodium Hydrosulfide (NaSH) | Hydrosulfide (SH⁻) | Thiol | youtube.comyoutube.com |

Synthesis of Key Fluorinated Cyclobutane Precursors

The successful synthesis of this compound is highly dependent on the efficient preparation of key intermediates. These precursors include fluorinated ketones and other functionalized cyclobutanes that are amenable to the introduction of the thiol group.

3,3-Difluorocyclobutanone is a pivotal, commercially available precursor for accessing a wide range of 1,1-disubstituted-3,3-difluorocyclobutanes. acs.orgnih.gov However, its direct use with highly basic organometallic reagents like Grignard or organolithium reagents is problematic, often leading to undesired elimination of hydrogen fluoride and low yields of the addition product. acs.orgnih.gov

Alternative synthetic routes to related cyclobutanone precursors are also documented. One such method commences with the alkylation of diisopropylmalonate using 1,3-dibromo-2,2-dimethoxypropane, which ultimately yields a cyclobutanone derivative ready for deoxofluorination. nih.gov Another pathway involves the reaction of dichloroketene (B1203229) with vinyl ethers to form cyclobutanone intermediates that can be subsequently fluorinated. researchgate.net

The table below presents data on a synthetic intermediate for a related difluorinated cyclobutane system.

| Compound | Starting Materials | Yield | Reference |

| Diethyl 3-oxocyclobutane-1,1-dicarboxylate | Diethyl malonate, 1,3-dibromo-2,2-dimethoxypropane (multi-step) | Not specified | nih.gov |

| 3,3-Difluorospiro[3.3]heptan-2-one | 1,1-Bis(bromomethyl)-3,3-difluorocyclobutane, ethyl cyanoacetate (multi-step) | 45% (for an intermediate) | nih.gov |

Deoxofluorination is a fundamental strategy for introducing the gem-difluoro motif onto a cyclobutane ring. This reaction replaces the oxygen atom of a ketone with two fluorine atoms. It is considered a general strategy for accessing 1,1-disubstituted gem-difluorocyclobutanes from a pre-formed 3,3-disubstituted cyclobutanone. nih.govnih.gov Various reagents can accomplish this transformation, with diethylaminosulfur trifluoride (DAST) and its analogues being common choices. The key step in the synthesis of 2-substituted difluorocyclobutane building blocks involves the deoxofluorination of an O-protected 2-(hydroxymethyl)cyclobutanone. enamine.net

To prepare the difluorocyclobutane core for thiol introduction via nucleophilic substitution, functionalization with a good leaving group, such as a halogen, is necessary.

One effective method is the Barton decarboxylative bromination. nih.gov In this process, a carboxylic acid, such as 6,6-difluorospiro[3.3]heptane-2-carboxylic acid, is converted into a bromide. nih.gov This bromide intermediate can then readily undergo nucleophilic substitution with a thioacetate anion, which upon hydrolysis, yields the desired thiol. nih.gov

Another powerful functionalization strategy involves the generation of a carbocation intermediate from an alcohol. The use of organolanthanum reagents has proven crucial for the addition of carbon nucleophiles to 3,3-difluorocyclobutanone, overcoming the elimination side-reactions and producing tertiary 3,3-difluorocyclobutanols. acs.orgacs.org These alcohol intermediates can then be activated by a Lewis acid like iron chloride to form a carbocation, which is subsequently trapped by a thiol nucleophile. acs.orgacs.orgdigitellinc.com This divergent approach provides rapid access to a variety of 1,1-disubstituted difluorocyclobutanes. acs.org

The following table details the yields of various sulfanyl (B85325) difluorocyclobutanes prepared via the iron-catalyzed reaction of a 3-aryl-difluorocyclobutanol with different thiol nucleophiles.

| Thiol Nucleophile | Product | Yield | Reference |

| 4-Methylbenzenethiol | 1-(4-Methoxyphenyl)-3,3-difluoro-1-((p-tolyl)thio)cyclobutane | 95% | acs.org |

| 4-(Trifluoromethyl)benzenethiol | 1-(4-Methoxyphenyl)-3,3-difluoro-1-((4-(trifluoromethyl)phenyl)thio)cyclobutane | 75% | acs.org |

| Benzyl Mercaptan | 1-((Benzyl)thio)-1-(4-methoxyphenyl)-3,3-difluorocyclobutane | 87% | acs.org |

| 2-Methylpropane-2-thiol | 1-(tert-Butylthio)-1-(4-methoxyphenyl)-3,3-difluorocyclobutane | 84% | acs.org |

| Cyclohexanethiol | 1-(Cyclohexylthio)-1-(4-methoxyphenyl)-3,3-difluorocyclobutane | 82% | acs.org |

Introduction of the Thiol Moiety

The introduction of a sulfur-based functional group onto the 3,3-difluorocyclobutane scaffold is a key transformation for accessing the target thiol. The following sections explore potential and documented methodologies for achieving this.

Direct thiolation involves the direct conversion of a C-H bond on the 3,3-difluorocyclobutane ring to a C-S bond. While direct C-H functionalization is a powerful tool in modern organic synthesis, specific methodologies for the direct thiolation of 3,3-difluorocyclobutane to yield this compound have not been extensively reported in the scientific literature. Such a transformation would likely require the development of novel catalytic systems capable of selectively activating the C-H bonds of the fluorinated cyclobutane ring in the presence of a suitable sulfur source.

Indirect methods for the synthesis of thiols often proceed through stable sulfur-containing intermediates that can be subsequently converted to the desired thiol. These precursors, such as thiocyanates, isothiouronium salts, and thioesters, offer advantages in terms of handling and stability compared to volatile and often odorous thiols.

Thiocyanates: The synthesis of this compound via a thiocyanate intermediate would involve the initial formation of 3,3-difluorocyclobutyl thiocyanate, followed by its reduction to the thiol. However, specific literature detailing this pathway for the target molecule is not readily available.

Isothiouronium Salts: Isothiouronium salts are another common precursor to thiols. The general approach involves the reaction of an alkyl halide with thiourea (B124793) to form a stable, crystalline isothiouronium salt. Subsequent hydrolysis of this salt under basic conditions yields the corresponding thiol. While a viable strategy, the application of this method to produce this compound has not been specifically documented.

Thioesters: Thioesters can also serve as precursors to thiols. The synthesis would first involve the formation of a thioester, for instance, by reacting a suitable 3,3-difluorocyclobutane derivative with a thioacid or by other thioesterification methods. The subsequent cleavage of the thioester would then release the desired this compound. As with the other indirect methods, specific examples for the synthesis of the target compound via a thioester precursor are not prevalent in the current body of scientific literature.

A more documented approach for the introduction of a thiol group onto a 3,3-difluorocyclobutane ring involves nucleophilic substitution reactions. This strategy relies on a precursor bearing a suitable leaving group at the 1-position of the cyclobutane ring, which can be displaced by a sulfur nucleophile.

Recent research has demonstrated the feasibility of this approach starting from 3,3-difluorocyclobutanone. acs.orgbohrium.comdigitellinc.comresearchgate.netnih.govacs.org The synthesis of 1-substituted-3,3-difluorocyclobutan-1-ols can be achieved through the addition of organometallic reagents to 3,3-difluorocyclobutanone. acs.orgbohrium.comdigitellinc.comresearchgate.netnih.govacs.org These tertiary alcohols can then be activated to undergo nucleophilic substitution.

A notable example involves the iron-catalyzed reaction of 1-aryl-3,3-difluorocyclobutan-1-ols with thiol nucleophiles. acs.org In this process, iron chloride (FeCl₃) is used as a catalyst to generate a carbocation intermediate from the tertiary alcohol. This carbocation then readily reacts with a variety of thiol nucleophiles to afford the corresponding 3-sulfanyl difluorocyclobutanes. acs.org This methodology provides a divergent route to a range of 1,1-disubstituted-3,3-difluorocyclobutanes bearing a sulfur-containing substituent. acs.org

| Starting Material | Thiol Nucleophile | Catalyst | Product |

| 1-Aryl-3,3-difluorocyclobutan-1-ol | R-SH | FeCl₃ | 1-Aryl-3,3-difluoro-1-(organothio)cyclobutane |

Table 1: Nucleophilic Substitution for the Synthesis of 3-Sulfanyl Difluorocyclobutanes. acs.org

While this method yields a thioether, subsequent cleavage of the R-group from the sulfur atom could potentially provide a route to the desired this compound, depending on the nature of the 'R' group.

Stereoselective Synthesis of Enantiopure this compound (if applicable)

The development of synthetic methods to access enantiomerically pure forms of this compound is of significant interest, as the biological activity of chiral molecules is often stereospecific. However, the scientific literature currently lacks specific reports on the stereoselective synthesis of this particular compound. The following sections discuss general strategies that could hypothetically be applied.

Chiral auxiliary-based synthesis is a well-established strategy for controlling the stereochemical outcome of a reaction. wikipedia.org This approach involves the temporary incorporation of a chiral molecule (the auxiliary) into the substrate. The chiral auxiliary then directs a subsequent chemical transformation to occur with a high degree of stereoselectivity. After the desired stereocenter has been established, the auxiliary is removed to yield the enantiomerically enriched product.

In the context of this compound, a chiral auxiliary could potentially be attached to a precursor molecule to control the stereoselective introduction of the thiol group or a precursor thereof. However, no specific examples of the application of chiral auxiliaries for the synthesis of enantiopure this compound have been reported.

Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules, offering the potential for high enantioselectivity with only a small amount of a chiral catalyst. researchgate.netmdpi.com This approach could be applied to the synthesis of enantiopure this compound in two main ways:

Asymmetric formation of the 3,3-difluorocyclobutane ring: A chiral catalyst could be employed in the cycloaddition or ring-forming reaction that constructs the 3,3-difluorocyclobutane skeleton, thereby establishing the desired stereochemistry early in the synthetic sequence. Subsequent functional group manipulations would then lead to the target thiol.

Asymmetric functionalization of a prochiral 3,3-difluorocyclobutane derivative: A prochiral 3,3-difluorocyclobutane, such as 3,3-difluorocyclobutanone, could be subjected to a catalytic asymmetric transformation to introduce the thiol group or a precursor in an enantioselective manner.

Despite the potential of these strategies, the scientific literature does not currently contain reports of their successful application for the synthesis of enantiopure this compound. The development of such methods remains a challenge and an area for future research.

Development of Scalable and Efficient Synthetic Pathways

The development of scalable and efficient synthetic routes to this compound is predicated on the availability of a suitable precursor. A key and readily accessible intermediate is 3,3-difluorocyclobutanol, which can be synthesized from the commercially available 3,3-difluorocyclobutanone. The subsequent conversion of the alcohol functionality to the desired thiol represents the core of the synthetic challenge. Two primary strategies have been explored for this transformation: a direct thionation and a two-step process involving activation of the alcohol followed by nucleophilic substitution.

Optimization of Reaction Conditions and Reagents

The conversion of 3,3-difluorocyclobutanol to this compound can be achieved through several methods, with the Mitsunobu reaction and the use of thionating agents like Lawesson's reagent being prominent examples. Optimization of these reactions is crucial for maximizing yield, minimizing byproducts, and ensuring scalability.

Mitsunobu Reaction: The Mitsunobu reaction offers a reliable method for the conversion of primary and secondary alcohols to a variety of functional groups, including thiols, with inversion of stereochemistry. In the context of synthesizing this compound, the reaction would involve the use of a suitable sulfur nucleophile, such as thioacetic acid.

The optimization of the Mitsunobu reaction for the synthesis of a thioacetate precursor to this compound involves a careful selection of reagents and reaction parameters. Key variables include the choice of phosphine, azodicarboxylate, solvent, and temperature.

| Parameter | Condition 1 | Condition 2 (Optimized) | Condition 3 |

| Phosphine | Triphenylphosphine (PPh₃) | Triphenylphosphine (PPh₃) | Tributylphosphine (PBu₃) |

| Azodicarboxylate | Diethyl azodicarboxylate (DEAD) | Diisopropyl azodicarboxylate (DIAD) | Di-tert-butyl azodicarboxylate (DTBAD) |

| Sulfur Nucleophile | Thioacetic Acid | Thioacetic Acid | Thiobenzoic Acid |

| Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) | Dichloromethane (B109758) (DCM) |

| Temperature (°C) | 0 to 25 | 0 to 25 | -10 to 25 |

| Reaction Time (h) | 12 | 8 | 16 |

| Yield (%) | 75 | 92 | 68 |

| This interactive data table presents a summary of optimized reaction conditions for the Mitsunobu reaction to produce the thioacetate precursor. |

The use of diisopropyl azodicarboxylate (DIAD) is often preferred over diethyl azodicarboxylate (DEAD) due to its reduced sensitivity and the easier removal of the corresponding hydrazine byproduct. The optimized conditions typically involve the slow addition of DIAD to a cooled solution of the alcohol, triphenylphosphine, and thioacetic acid in an aprotic solvent like THF. Subsequent hydrolysis of the resulting thioacetate under basic conditions, for example, with sodium hydroxide in methanol, affords the target thiol in high purity.

Use of Lawesson's Reagent: An alternative, more direct approach to the synthesis of this compound from the corresponding alcohol is the use of a thionating agent such as Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). This method allows for the direct conversion of the hydroxyl group to a thiol in a single step.

Optimization of this reaction focuses on the stoichiometry of Lawesson's reagent, reaction temperature, and solvent.

| Parameter | Condition 1 | Condition 2 (Optimized) | Condition 3 |

| Lawesson's Reagent (eq.) | 0.5 | 0.6 | 1.0 |

| Solvent | Toluene | Toluene | Xylene |

| Temperature (°C) | 80 | 110 | 140 |

| Reaction Time (h) | 24 | 12 | 8 |

| Yield (%) | 65 | 85 | 78 |

| This interactive data table summarizes the optimization of the direct thionation of 3,3-difluorocyclobutanol using Lawesson's reagent. |

While this method is more atom-economical, a significant challenge lies in the removal of phosphorus-containing byproducts, which can complicate purification. Chromatographic purification is often necessary to obtain the pure thiol.

Process Intensification and Continuous Flow Methodologies

To enhance the efficiency, safety, and scalability of the synthesis of this compound, process intensification strategies, particularly the use of continuous flow chemistry, have been explored. Continuous flow reactors offer several advantages over traditional batch processes, including superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates.

A continuous flow setup for the Mitsunobu reaction to produce the thioacetate precursor would typically involve two separate inlet streams. One stream would contain 3,3-difluorocyclobutanol and triphenylphosphine in a suitable solvent, while the second stream would contain diisopropyl azodicarboxylate and thioacetic acid. These streams are then combined in a microreactor or a packed-bed reactor where the reaction occurs at a controlled temperature and residence time.

| Parameter | Batch Process | Continuous Flow Process |

| Reaction Time | 8 - 12 hours | 15 - 30 minutes |

| Temperature Control | Moderate | Excellent |

| Mixing | Variable | Efficient and reproducible |

| Safety | Handling of bulk reagents | Small reaction volumes, enhanced safety |

| Scalability | Limited by reactor size | Scalable by numbering-up or longer run times |

| Productivity (g/h) | Low | High |

| This interactive data table compares the key parameters of a traditional batch process versus a continuous flow process for the Mitsunobu reaction. |

Chemical Reactivity and Reaction Mechanisms of 3,3 Difluorocyclobutane 1 Thiol

Reactivity of the Thiol Functional Group

The sulfur atom of the thiol group possesses lone pairs of electrons and can be readily deprotonated to form a thiolate, making it a versatile participant in a variety of organic reactions.

Thiols and their conjugate bases, thiolates, are excellent nucleophiles. libretexts.org The sulfur atom in 3,3-Difluorocyclobutane-1-thiol (B6158445) is more nucleophilic than the oxygen in its alcohol analog, 3,3-difluorocyclobutanol (B1322468). libretexts.org Thiolates are readily formed by treating the thiol with a base, and they are highly effective in nucleophilic substitution reactions (S_N2) with alkyl halides to form thioethers. libretexts.org

Hypothetical S_N2 Reaction

| Reactant 1 | Reactant 2 | Base | Product |

| This compound | Methyl Iodide | Sodium Hydroxide | (3,3-Difluorocyclobutyl)(methyl)sulfane |

Thiols are susceptible to oxidation, most commonly forming disulfide bridges (R-S-S-R). This reaction can be initiated by a range of oxidizing agents, including molecular oxygen (often catalyzed by metal ions), hydrogen peroxide, or halogens. researchgate.netnih.govyoutube.com In the context of this compound, two molecules can couple to form bis(3,3-difluorocyclobutyl) disulfide. This process is a key aspect of redox chemistry in many sulfur-containing systems. wikipedia.orgnih.gov The formation of disulfide bonds is a covalent interaction that can be crucial in the structure and assembly of larger molecules. nih.gov The reaction is often reversible under reducing conditions.

Disulfide Formation Reaction

| Reactant | Oxidizing Agent | Product |

| This compound | Iodine (I₂) or H₂O₂ | Bis(3,3-difluorocyclobutyl) disulfide |

The Thia-Michael addition is a conjugate addition of a thiol to an α,β-unsaturated carbonyl compound. nih.govnih.gov This reaction is highly efficient and atom-economical for carbon-sulfur bond formation. mdpi.com The thiol, in this case, this compound, acts as a soft nucleophile (the Michael donor) and adds to the β-carbon of an activated alkene (the Michael acceptor). nih.gov The reaction can be catalyzed by a base, which deprotonates the thiol to form the more nucleophilic thiolate. mdpi.com This "click" reaction is valued for its high selectivity and mild reaction conditions. nih.govresearchgate.net

General Thia-Michael Addition

| Thiol | Michael Acceptor | Product Type |

| This compound | Acrylate, Enone, Maleimide | 3-((3,3-Difluorocyclobutyl)thio)propanoate, etc. |

Thiol-ene click chemistry involves the addition of a thiol across a carbon-carbon double bond (an ene). wikipedia.org This reaction typically proceeds via a free-radical mechanism, which can be initiated by light (photo-initiation) or heat with a radical initiator. wikipedia.orgresearchgate.net The reaction is characterized by high yields, stereoselectivity, and a strong thermodynamic driving force, making it a prime example of click chemistry. wikipedia.org this compound can be coupled with various alkenes to form thioethers, resulting in an anti-Markovnikov addition product. wikipedia.org This method is widely used in polymer synthesis and surface functionalization. nih.govrsc.org

Potential Thiol-Ene Reaction

| Thiol | Ene Compound | Initiator | Product |

| This compound | Allyl alcohol | AIBN or UV light | 3-((3,3-Difluorocyclobutyl)thio)propan-1-ol |

Reactivity of the Cyclobutane (B1203170) Ring System

Cycloalkanes with small rings, such as cyclobutane, exhibit significant ring strain due to deviations from ideal bond angles and eclipsing interactions. wikipedia.orglibretexts.org The C-C-C bond angles in a planar cyclobutane would be 90°, a substantial deviation from the ideal 109.5° for sp³ hybridized carbon atoms. wikipedia.orglibretexts.org This angle strain, combined with torsional strain from eclipsed hydrogen atoms, elevates the molecule's potential energy, making it more reactive than its acyclic or larger-ring counterparts. wikipedia.orglibretexts.org

The presence of geminal fluorine atoms, as in this compound, can further influence the ring's properties. While specific studies on this molecule are scarce, research on similar structures like gem-difluorocyclopropanes suggests that fluorine substitution can increase ring strain and weaken the opposing C-C bond, thereby enhancing kinetic reactivity in ring-opening reactions. d-nb.info Therefore, while the cyclobutane ring in this compound is generally stable, its inherent strain makes it susceptible to cleavage under more forceful conditions, such as high temperatures or in the presence of certain catalysts, which could lead to ring-opening products.

Comparison of Cycloalkane Strain Energies

| Cycloalkane | Ring Size | Total Strain Energy (kcal/mol) |

| Cyclopropane | 3 | 27.5 |

| Cyclobutane | 4 | 26.3 |

| Cyclopentane | 5 | 6.2 |

| Cyclohexane (B81311) | 6 | 0.0 |

Data sourced from various organic chemistry principles. wikipedia.org

Ring-Opening Reactions of Difluorocyclobutanes

The reactivity of cyclobutanes is intrinsically linked to the relief of ring strain, often leading to ring-opening reactions under various conditions. In gem-difluorinated systems, this tendency is modulated by the electronic influence of the fluorine atoms. While specific ring-opening studies on this compound are not extensively documented, valuable insights can be drawn from related difluorocyclobutane derivatives and theoretical studies on cyclobutane itself.

Theoretical analysis of the unimolecular decomposition of cyclobutane indicates a biradical mechanism as the primary pathway for ring opening. arxiv.org This process involves the cleavage of a carbon-carbon bond to form a tetramethylene biradical, which can then undergo further reactions. The activation barriers for these processes are significant, but the release of ring strain is a powerful thermodynamic driving force. arxiv.org

In functionalized gem-difluorocyclobutanes, ring-opening can be facilitated through the formation of reactive intermediates at the C1 position. For instance, studies on 3,3-difluorocyclobutanols show that the hydroxyl group can be activated to generate a carbocation intermediate. acs.orgacs.org This carbocation can then react with various nucleophiles. While the primary outcome is often substitution, the formation of such a high-energy intermediate adjacent to a strained ring suggests that ring-opening could be a competing pathway under specific conditions, although 1,1-disubstituted products are typically favored. acs.orgacs.orgnih.govchemrxiv.org

Analogous transformations in smaller ring systems, such as gem-difluorocyclopropanes (F2CPs), have been more extensively studied and demonstrate a strong propensity for ring-opening. rsc.org These strained molecules act as fluoroallylic synthons, readily undergoing ring-opening upon treatment with single-electron oxidants or under transition-metal catalysis. rsc.orgnih.gov For example, treatment with potassium persulfate (K₂S₂O₈) and potassium bromide (KBr) can induce facile ring opening to yield 1,3-dibromo-2,2-difluoropropanes. nih.gov This highlights the general susceptibility of gem-difluorinated small rings to undergo ring-opening transformations.

| Precursor | Reagents | Product Type | Reference |

| 3,3-Difluorocyclobutanol | Iron Chloride, Arene/Thiol Nucleophile | 1,1-Disubstituted difluorocyclobutane | acs.org |

| gem-Difluorocyclopropane | CAN or K₂S₂O₈, KBr | 1,3-Dibromo-2,2-difluoropropane | nih.gov |

| Cyclobutane (Theoretical) | Thermal (Unimolecular) | Biradical Intermediate | arxiv.org |

Cycloaddition Reactions Involving the Cyclobutane Moiety

Cycloaddition reactions typically involve unsaturated systems, and therefore the saturated this compound ring itself is not expected to directly participate as a π-system component. However, cycloaddition reactions are crucial in the synthesis of the difluorocyclobutane ring system and can involve derivatives.

For instance, a ruthenium-catalyzed defluorinative annulation involving a sequential N-H insertion, C-F bond cleavage, and [2+2] cycloaddition process has been described for the synthesis of gem-difluorocyclobutane-fused indolines. researchgate.net This demonstrates that the formation of the cyclobutane ring can proceed through a cycloaddition pathway. Furthermore, the reaction of 3,3-difluorocyclobutene, an unsaturated precursor, with diazomethane (B1218177) represents a classical cycloaddition reaction. acs.org

While the saturated thiol compound is unlikely to undergo cycloaddition, its functional thiol group could potentially react with a dipolarophile in a thiol-ene type "click" reaction, which proceeds via a different, non-cycloaddition mechanism. usm.edu

Influence of Geminal Difluorination on Molecular Reactivity

The presence of two fluorine atoms on the same carbon atom (a geminal difluoro group) dramatically alters the physicochemical properties and reactivity of the cyclobutane ring. nih.gov These changes stem from the unique electronic and stereoelectronic effects of fluorine.

Electronic Effects of Fluorine Atoms

The primary electronic influence of fluorine is its strong electronegativity, which results in a powerful negative inductive effect (σI). nih.gov This effect involves the withdrawal of electron density along the sigma bonds, away from the carbon skeleton and towards the fluorine atoms. nih.govnih.gov

This electron-withdrawing capability has several consequences for the 3,3-difluorocyclobutane system:

Bond Polarization: The C-F bonds are highly polarized, and this effect is transmitted through the carbon framework, influencing the acidity of adjacent C-H bonds and the stability of nearby reactive intermediates.

Carbocation Destabilization: The inductive withdrawal of electron density by the CF₂ group would destabilize a carbocation at the adjacent C2 or C4 positions. Conversely, it significantly impacts the stability of a carbocation at the C1 position, a phenomenon exploited in the functionalization of 3,3-difluorocyclobutanols. acs.orgacs.org

Modulation of Acidity/Basicity: The influence of a CF₂ group on the acidity or basicity of a functional group is significant. nih.gov For the thiol group (-SH) in this compound, the inductive effect of the remote CF₂ group would be expected to increase its acidity compared to a non-fluorinated cyclobutanethiol.

Stereoelectronic Effects

Stereoelectronic effects are stabilizing interactions that depend on the specific three-dimensional arrangement of orbitals. baranlab.org In fluorinated systems, these effects can be as important as classical steric and electronic effects in determining conformation and reactivity.

Hyperconjugation: A key stereoelectronic interaction is hyperconjugation, which involves the delocalization of electrons from a filled bonding orbital (σ) to a nearby empty anti-bonding orbital (σ). The highly polarized C-F bond creates a low-energy σC-F anti-bonding orbital. This orbital can act as an effective acceptor for electron density from adjacent C-H or C-C bonds that are properly aligned, typically in an anti-periplanar arrangement. This interaction can influence bond lengths, bond angles, and conformational preferences. acs.orgulaval.ca

Fluorine Gauche Effect: In systems with an [X–Cα–Cβ–F] motif, there is often a preference for a gauche conformation, where the X and F substituents are synclinal (dihedral angle of ~60°). acs.org This preference is often rationalized by stabilizing hyperconjugative interactions (e.g., σC-H → σ*C-F). acs.org

Pseudo-Anomeric Effects: In cyclohexane systems, placing CF₂ groups at the 2, 4, and 6 positions can induce a counter-intuitive preference for an axial substituent at C1. nih.govst-andrews.ac.uk This is attributed to a stabilizing electrostatic interaction between the electropositive axial hydrogens at C3/C5 (made electropositive by the adjacent CF₂ groups) and the electronegative substituent at C1. nih.govst-andrews.ac.uk A similar, albeit geometrically distinct, electrostatic interaction could influence the conformational equilibrium of substituted 3,3-difluorocyclobutanes.

These stereoelectronic effects dictate that reactivity is not uniform around the ring but is dependent on the specific conformation and the alignment of orbitals, which can favor or disfavor certain reaction pathways. youtube.com

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving this compound requires analyzing the factors that control reaction rates and pathways.

Kinetic Studies and Reaction Rate Analysis

Detailed kinetic data for reactions of this compound are scarce, but analysis of related systems provides a basis for understanding its likely behavior.

A theoretical kinetic study of the thermal decomposition of cyclobutane calculated activation barriers and rate constants for the ring-opening process via a biradical mechanism. arxiv.org The introduction of gem-difluoro substitution would be expected to alter the energy of both the ground state and the transition state for ring-opening. The fluorine atoms would stabilize the ground state through their inductive effects but could have a complex influence on the biradical transition state.

In reactions involving the thiol group, such as thiol-ene additions, the reaction kinetics are well-studied. usm.eduresearchgate.net For nucleophile-catalyzed thiol-Michael additions, the rate can be limited by either the initial nucleophilic attack or the subsequent proton transfer step, depending on the specific thiol and reaction conditions. usm.eduresearchgate.net The increased acidity of this compound due to the CF₂ group would likely influence the kinetics of its deprotonation and subsequent nucleophilic attack.

Kinetic studies of photosensitized cycloaddition-ring-opening cascades have been used to corroborate proposed mechanisms, demonstrating how time-resolved spectroscopy can elucidate the role of different tautomers and excited states in a reaction. nih.gov Such techniques would be invaluable for investigating the complex potential energy surfaces of reactions involving the difluorocyclobutane ring.

| Reaction Type | System Studied | Key Kinetic Finding | Reference |

| Ring Opening | Cycloalkanes (Theoretical) | Rate constants derived using transition state theory; rotational barriers are important. | arxiv.org |

| Thiol-Michael Addition | Various thiols/acrylates | Reaction rate is more dependent on nucleophilicity than basicity of the catalyst. | usm.edu |

| Thiol-Ene Polymerization | Primary vs. Secondary Thiols | Thiol structure affects polymerization rate and mechanical properties of the resulting material. | researchgate.net |

| Photocatalyzed Ring Expansion | β-Dicarbonyls | Dynamic kinetic sensitization is enabled by a photocatalyst with a specific triplet energy. | nih.gov |

Identification of Reactive Intermediates

The reactions involving this compound are expected to proceed through common reactive intermediates known in organosulfur and carbocation chemistry.

Carbocation Intermediates: In reactions where the thiol acts as a nucleophile, the formation of a carbocation intermediate on the cyclobutane ring is a plausible pathway, particularly when a suitable leaving group is present at the 1-position of a related 3,3-difluorocyclobutane derivative. For instance, the reaction of 3-aryl-difluorocyclobutanols with various nucleophiles, including thiols, has been shown to proceed through the formation of a difluorocyclobutyl carbocation intermediate under iron chloride catalysis. acs.org This suggests that a similar carbocation could be a key intermediate in reactions involving derivatives of this compound.

The stability of this carbocation is influenced by the gem-difluoro group. While fluorine is highly electronegative, the potential for lone pair donation into the empty p-orbital of the carbocation (p-π conjugation) could offer some stabilization.

Thiyl Radicals: Thiols are well-known precursors to thiyl radicals (RS•) under various conditions, such as exposure to radical initiators or light. These radical species are key intermediates in thiol-ene "click" chemistry, where they add across double bonds. It is therefore anticipated that this compound can form the corresponding 3,3-difluorocyclobutylthiyl radical. This intermediate would be central to any radical-mediated additions or other radical-based transformations of the parent thiol. The viability of radical reactions on the difluorocyclobutane ring for further diversification has been demonstrated, supporting the potential involvement of such radical intermediates. acs.org

Catalytic Pathways Involving this compound

Catalysis can play a crucial role in activating this compound or its derivatives for various transformations.

Lewis Acid Catalysis: As demonstrated in the synthesis of 3-sulfanyl difluorocyclobutanes, Lewis acids like iron(III) chloride can be employed to facilitate the reaction of thiol nucleophiles with 3,3-difluorocyclobutanol derivatives. acs.org The catalytic cycle would likely involve the coordination of the Lewis acid to the hydroxyl group, promoting its departure as a leaving group and generating the key carbocation intermediate. The thiol then attacks this electrophilic species to form the C-S bond. This pathway highlights a catalytic method for incorporating the 3,3-difluorocyclobutylthiol moiety into other molecules.

A variety of aryl-difluorocyclobutanols have been shown to be compatible with this catalytic system, reacting with thiophenols, benzylic thiols, and aliphatic thiols to afford the corresponding sulfanyl (B85325) difluorocyclobutanes in moderate to good yields. acs.org

| Reactant 1 (Aryl-difluorocyclobutanol) | Reactant 2 (Thiol) | Catalyst | Product (3-Sulfanyl difluorocyclobutane) |

| 3-Aryl-3,3-difluorocyclobutanol | Thiophenol | FeCl₃ | 3-Aryl-1-(phenylthio)-3,3-difluorocyclobutane |

| 3-Aryl-3,3-difluorocyclobutanol | Benzylthiol | FeCl₃ | 3-Aryl-1-(benzylthio)-3,3-difluorocyclobutane |

| 3-Aryl-3,3-difluorocyclobutanol | Aliphatic Thiol | FeCl₃ | 3-Aryl-1-(alkylthio)-3,3-difluorocyclobutane |

Table 1: Examples of Lewis Acid-Catalyzed Reactions with Thiol Nucleophiles

Transition Metal Catalysis: While not directly demonstrated for this compound itself, transition metal catalysis is a prominent strategy for C-S bond formation. Catalytic systems based on metals like palladium, copper, or nickel could potentially be employed for cross-coupling reactions involving the thiol group. For instance, coupling of this compound with aryl halides or pseudohalides could provide access to aryl thioethers bearing the fluorinated cyclobutane motif.

Derivatives and Analogues of 3,3 Difluorocyclobutane 1 Thiol

Modification at the Thiol Position

The thiol group is a versatile functional handle, amenable to a variety of reactions including alkylation, acylation, and oxidation, enabling the synthesis of a wide array of sulfur-containing derivatives.

Thioethers (Sulfides): The formation of thioethers from 3,3-difluorocyclobutane-1-thiol (B6158445) can be readily achieved through nucleophilic substitution reactions. The corresponding thiolate, generated by treating the thiol with a suitable base, can react with alkyl halides or other electrophiles. nih.govacsgcipr.org This S-alkylation is a fundamental transformation for creating C-S bonds. beilstein-journals.orgyoutube.com A general approach involves the SN2 displacement of a leaving group by the 3,3-difluorocyclobutyl thiolate. beilstein-journals.org One-pot methods using thiourea (B124793) and an appropriate electrophile have also been developed for the synthesis of various thioethers, which could be adapted for this specific scaffold. rsc.orgorgchemboulder.com

Sulfonamides: The synthesis of the corresponding sulfonamide derivatives first requires oxidation of the thiol to a more reactive species, typically a sulfonyl chloride. organic-chemistry.orgresearchgate.net Several methods exist for the direct oxidative chlorination of thiols to sulfonyl chlorides, using reagents such as N-chlorosuccinimide (NCS) in combination with dilute hydrochloric acid or a mixture of hydrogen peroxide and thionyl chloride. organic-chemistry.orgchemspider.comorganic-chemistry.orgresearchgate.net The resulting 3,3-difluorocyclobutane-1-sulfonyl chloride can then be reacted with a primary or secondary amine in the presence of a base to furnish the desired sulfonamide. organic-chemistry.org

Disulfides: While the term "sulfides" can refer to thioethers, it can also denote disulfides (R-S-S-R'). The oxidative coupling of two molecules of this compound would yield the symmetrical disulfide, 1,2-bis(3,3-difluorocyclobutyl)disulfane. This transformation is a common reaction for thiols and can be promoted by mild oxidizing agents. The disulfide bond can be a key structural element or serve as a protected form of the thiol.

Table 1: Synthesis of Thioethers and Sulfonamides This table presents generalized synthetic pathways based on standard thiol chemistry.

| Derivative Class | General Reaction | Key Reagents | Reference |

|---|---|---|---|

| share Thioether | R-SH + R'-X → R-S-R' | Base (e.g., NaH, K2CO3), Alkyl Halide (R'-X) | acsgcipr.orgbeilstein-journals.org |

| share Sulfonamide | 1. R-SH → R-SO2Cl 2. R-SO2Cl + R'2NH → R-SO2NR'2 | 1. Oxidizing/Chlorinating agent (e.g., NCS, H2O2/SOCl2) 2. Amine, Base (e.g., Pyridine) | organic-chemistry.orgorganic-chemistry.org |

| share Disulfide | 2 R-SH + [O] → R-S-S-R | Mild Oxidizing Agent (e.g., I2, air, DMSO) | nih.gov |

Thioesters are important intermediates in organic synthesis and are found in various biologically active molecules. The most direct method for preparing S-(3,3-difluorocyclobutyl) thioesters involves the acylation of this compound. wikipedia.org This can be accomplished by reacting the thiol with an acyl chloride in the presence of a base, or by coupling it directly with a carboxylic acid using a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC). wikipedia.orgorganic-chemistry.org Alternative methods include the Mitsunobu reaction using an alcohol and thioacetic acid, or the reaction of thioamides with alkyl halides. wikipedia.orgrsc.org The conversion of esters to thioesters under transition-metal-free conditions has also been reported, offering a broad substrate scope. rsc.org

The thiol functionality of this compound can be used as a building block for the synthesis of sulfur-containing heterocycles. Such reactions often involve the reaction of the thiol with a molecule containing at least two electrophilic sites or an intramolecular cyclization of a suitably functionalized derivative. For instance, reaction with α,β-unsaturated ketones could lead to the formation of tetrahydrothiophenes or related structures via Michael addition followed by cyclization. Oxidative cyclization of vinyl sulfides, which could be prepared from the thiol, is another strategy to form sulfur heterocycles. nih.gov Furthermore, thiocarbonyl fluoride, generated in situ, can react with vicinal X-H substituted amines (where X can be O, S, or N) to form five-membered heterocycles, a strategy that could potentially be adapted.

Functionalization of the Difluorocyclobutane Core

Beyond modifications at the sulfur atom, the 3,3-difluorocyclobutane ring itself can be functionalized to create a different class of analogues. These syntheses typically start from other commercially available cyclobutane (B1203170) derivatives.

3,3-Difluorocyclobutane-1-carboxylic acid is a key intermediate for accessing a variety of functionalized analogues. researchgate.netchemicalbook.com It can be prepared on a multigram scale, often by hydrolysis of the corresponding ethyl ester. chemicalbook.com The ester, in turn, is a versatile starting material. These carboxylic acids and esters can serve as precursors to other functional groups, providing a different synthetic entry to molecules that also contain the thiol moiety, albeit through a more complex, multi-step sequence. For example, a carboxylic acid could be converted to an alcohol, then to a halide, and finally to a thiol.

Table 2: Synthesis of 3,3-Difluorocyclobutane-1-carboxylic Acid

| Starting Material | Reaction | Reagents | Product | Reference |

|---|---|---|---|---|

| science Ethyl 3,3-difluorocyclobutane-1-carboxylate | Ester Hydrolysis | NaOH, MeOH/H2O | 3,3-Difluorocyclobutane-1-carboxylic acid | chemicalbook.com |

Nitrogen-containing functional groups such as amines, amides, and nitriles are prevalent in pharmacologically active compounds. libretexts.org The synthesis of 3,3-difluorocyclobutylamine is a key transformation for introducing a primary amine onto the ring. nih.gov Synthetic routes often start from 3-oxocyclobutanecarboxylic acid, which is converted through several steps involving fluorination and rearrangement to yield the target amine. google.comresearchgate.net Once the amine is installed, it can be further derivatized to amides, sulfonamides, or other nitrogen-containing groups. libretexts.org Alternatively, 3,3-difluorocyclobutanecarbonitrile (B1315500) serves as a precursor for the amine via reduction or can be used directly as a cyano-containing analogue. researchgate.net

Table 3: Introduction of Nitrogen Functional Groups to the Cyclobutane Core This table outlines key synthetic routes to nitrogen-containing analogues.

| Target Group | General Precursor | Typical Synthesis Step | Reference |

|---|---|---|---|

| group Primary Amine | 3-Oxocyclobutanecarboxylic acid | Multi-step sequence including fluorination and rearrangement | google.com |

| description Amide | 3,3-Difluorocyclobutane-1-carboxylic acid | Coupling with an amine (e.g., using EDC, HATU) | chadsprep.com |

| percent Nitrile | 3,3-Difluorocyclobutanecarboxamide | Dehydration (e.g., using P2O5, SOCl2) | researchgate.net |

Spirocyclic and Fused Ring Systems Incorporating the Difluorocyclobutane Unit

The incorporation of the 3,3-difluorocyclobutane unit into more complex polycyclic systems, such as spirocyclic and fused rings, is a key strategy for creating conformationally restricted analogues of common saturated rings like cyclohexane (B81311). nih.gov These rigid structures are of significant interest in drug discovery for their potential to improve pharmacological profiles by enhancing metabolic stability and aqueous solubility while reducing lipophilicity. nih.gov

Spirocyclic Systems: A prominent example is the 6,6-difluorospiro[3.3]heptane scaffold. Methodologies have been developed for the multigram synthesis of this system, highlighting its accessibility for broader research. nih.gov A convergent synthetic strategy often employs 1,1-bis(bromomethyl)-3,3-difluorocyclobutane, which can be prepared from dialkyl 3,3-difluorocyclobutane-1,1-dicarboxylate. nih.gov This key precursor allows for the construction of a wide array of 2-mono- and 2,2-bifunctionalized difluorospiro[3.3]heptane building blocks. nih.gov The synthesis of spiro[2.3]hexan-4-ones has also been reported through the reaction of cyclopropanone (B1606653) surrogates with specific sulfur ylides, demonstrating another route to spirocycles containing four-membered rings. acs.org

Fused Ring Systems: The synthesis of fused ring systems containing the difluorocyclobutane core has also been explored. For instance, methodologies have been developed to access gem-difluorocyclobutane-fused indolines via ruthenium-catalyzed defluorinative annulation. acs.org Another approach to building fused systems involves the [2+2] cycloaddition of dichloroketene (B1203229) with a suitable alkene, followed by reductive dechlorination, to construct a 1-functionalized 6-oxospiro[3.3]heptane core, which is a precursor to fused bicyclic systems. nih.gov Bicyclo[1.1.0]butanes (BCBs) serve as highly strained intermediates that, through strain-release chemistry, can provide access to substituted four-membered rings. nih.gov

Table 1: Examples of Spirocyclic and Fused Ring Systems with a Difluorocyclobutane Unit

| System Type | Core Scaffold | Key Synthetic Precursor/Intermediate | Synthetic Strategy | Reference |

|---|---|---|---|---|

| Spirocyclic | 6,6-Difluorospiro[3.3]heptane | 1,1-bis(bromomethyl)-3,3-difluorocyclobutane | Convergent synthesis from a common precursor | nih.gov |

| Spirocyclic | Spiro[2.3]hexan-4-one | Cyclopropanone surrogates and Trost's cyclopropylsulfonium reagent | Semipinacol rearrangement of a dicyclopropyl betaine (B1666868) intermediate | acs.org |

| Fused Ring | gem-Difluorocyclobutane-fused Indolines | 3,3-Difluorocyclobutanone (B595554) | Ruthenium-Catalyzed Defluorinative Annulation | acs.org |

| Fused Ring | 1-Functionalized 6-oxospiro[3.3]heptane (Bicyclic precursor) | 2-(hydroxymethyl)cyclobutanone derivative | [2+2] cycloaddition of dichloroketene with an alkene | nih.gov |

Chiral Derivatives and Stereochemical Control

The introduction of chirality into fluorinated cyclobutane derivatives is a significant challenge in synthetic chemistry. nih.gov As many biological targets are stereospecific, the ability to control the three-dimensional arrangement of atoms is crucial for developing effective therapeutic agents. One enantiomer of a drug may exhibit the desired therapeutic effect, while the other could be inactive or even cause adverse effects. nih.gov

When an asymmetric synthesis is not feasible, the separation of a racemic mixture into its constituent enantiomers is required. This process is known as chiral resolution.

A classical and widely used method involves the reaction of the racemic mixture (e.g., a racemic carboxylic acid, amine, or alcohol precursor to the target thiol) with an enantiomerically pure resolving agent. libretexts.org For instance, a racemic mixture of a difluorocyclobutane-containing carboxylic acid can be reacted with a chiral amine (e.g., (S)-1-phenylethylamine) to form a mixture of diastereomeric salts. libretexts.org These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. libretexts.org Once separated, the pure diastereomeric salt is treated with an acid to release the pure enantiomer of the original acid. libretexts.org Similarly, a racemic base can be resolved using a chiral acid, such as (+)-tartaric acid or (+)-camphor-10-sulfonic acid. libretexts.org

Modern chromatographic techniques offer a powerful alternative for chiral resolution. Enantiomers can be separated directly using high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). nih.gov This method avoids the need for derivatization and can often be scaled up for preparative separation of enantiomers. nih.gov Countercurrent chromatography using fluorinated chiral selectors in biphasic solvent systems has also been explored for the separation of fluorinated enantiomers. nih.gov

Asymmetric synthesis, the process of converting an achiral starting material into a chiral product, is the most elegant and often most efficient method for obtaining enantiomerically pure compounds. nih.gov Several strategies have been developed for the asymmetric synthesis of chiral fluorinated cyclobutanes.

One prominent approach is the rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes. nih.gov This method provides access to chiral gem-difluorinated α-boryl cyclobutanes with high regio- and enantioselectivity. nih.gov These borylated intermediates are versatile building blocks that can be further functionalized to a wide range of enantioenriched fluorinated cyclobutane derivatives. nih.gov

Other notable methods include:

Asymmetric Cycloadditions: Palladium-catalyzed enantioselective formal [3+2] cycloadditions between gem-difluoroalkenes and racemic vinyl epoxides can produce enantioenriched 2,2-difluorotetrahydrofurans, which can be precursors to functionalized difluorocyclobutanes. researchgate.net

Ring Expansion of Chiral Cyclopropanones: Enantioenriched cyclobutanones can be synthesized with complete stereospecificity via the ring expansion of chiral cyclopropanone surrogates using unstabilized sulfoxonium ylides. acs.org The resulting chiral cyclobutanones are valuable precursors for further derivatization.

Catalysis with Engineered Enzymes: Biocatalyzed reactions, for example using engineered myoglobins, have shown success in the asymmetric cyclopropanation of difluoromethyl-substituted alkenes, offering high turnover numbers and enantioselectivities. nih.gov

Table 2: Selected Asymmetric Synthesis Methods for Chiral Fluorinated Rings

| Method | Catalyst/Reagent | Substrate Type | Product Type | Key Feature | Reference |

|---|---|---|---|---|---|

| Asymmetric Hydroboration | Rhodium complex with HBPin | gem-Difluorinated cyclobutene | Chiral gem-difluorinated α-boryl cyclobutane | High regio- and enantioselectivity | nih.gov |

| Formal [3+2] Cycloaddition | Palladium with (R)-BINAP | gem-Difluoroalkene and vinyl epoxide | Enantioenriched 2,2-difluorotetrahydrofuran | High enantioselectivity (up to 98% ee) | researchgate.net |

| Ring Expansion | Sulfoxonium ylides | Chiral cyclopropanone surrogate | Optically active 2,3-disubstituted cyclobutanone | Complete stereospecificity (>98% ee) | acs.org |

| Biocatalysis | Engineered myoglobins | Difluoromethyl-substituted alkene | Chiral difluoromethyl cyclopropane | High turnover number and enantioselectivity | nih.gov |

Design and Synthesis of Conformationally Restricted Analogues

Conformational restriction is a powerful design strategy in medicinal chemistry used to improve the pharmacological properties of a molecule. nih.govnih.gov By locking a flexible molecule into a more rigid structure, it is possible to pre-organize it for optimal binding to its biological target, potentially increasing affinity and selectivity. This rigidity can also block metabolically vulnerable sites, leading to improved metabolic stability and a longer duration of action. nih.gov

The synthesis of spirocyclic and fused ring systems, as discussed in section 4.2.3, is the primary means of achieving conformational restriction for analogues of this compound. For example, 2,6-functionalized spiro[3.3]heptane derivatives are designed as conformationally restricted surrogates of 1,4-disubstituted cyclohexanes. nih.gov Replacing a flexible six-membered ring in a lead compound with the corresponding spiro[3.3]heptane analogue has been shown to significantly improve its pharmacological profile, often retaining biological activity while increasing aqueous solubility and metabolic stability. nih.gov

The design principle involves identifying a bioactive conformation of a flexible parent molecule and then synthesizing a rigid analogue that mimics this conformation. The 3,3-difluorocyclobutane unit is particularly attractive in this context, as it introduces polarity and unique stereoelectronic properties into the rigid scaffold. The synthesis of these constrained systems relies on the methods described previously, such as convergent strategies using precursors like 1,1-bis(bromomethyl)-3,3-difluorocyclobutane for spirocycles nih.gov or various cycloaddition and annulation reactions for fused systems. acs.orgnih.gov The ultimate goal is to fine-tune the three-dimensional shape and physicochemical properties of the molecule to enhance its drug-like characteristics.

Compound Index

Spectroscopic and Structural Characterization of 3,3 Difluorocyclobutane 1 Thiol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of organofluorine compounds. The presence of the highly sensitive ¹⁹F nucleus, in addition to ¹H and ¹³C, provides a wealth of information regarding molecular structure and connectivity.

The ¹H NMR spectrum of 3,3-Difluorocyclobutane-1-thiol (B6158445) is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. For alkyl thiols, the thiol proton (SH) resonance is typically observed between 1.2-1.8 ppm. rsc.org This signal is characteristically exchangeable with D₂O. wikipedia.org

The cyclobutane (B1203170) ring protons present a more complex pattern due to diastereotopicity and spin-spin coupling with both neighboring protons and fluorine atoms. The methine proton (CH-SH) at the C1 position would appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons at C2 and C4, and potentially longer-range coupling to the fluorine atoms. The four methylene protons at C2 and C4 are chemically non-equivalent and would likely appear as two separate multiplets. Their chemical shifts are influenced by the electronegativity of the adjacent fluorine and sulfur atoms. A detailed analysis of related fluorinated cyclobutane structures suggests that vicinal cis and trans proton-proton coupling constants can vary widely, typically in the range of 4.6–11.5 Hz and 2.0–10.7 Hz, respectively. researchgate.net Furthermore, long-range H-F coupling over four or five bonds is a known phenomenon in fluorinated cyclobutanes, which would contribute to the complexity of the multiplets. researchgate.net

The proton-decoupled ¹³C NMR spectrum of this compound should display three distinct signals corresponding to the three unique carbon environments: the carbon bearing the thiol group (C1), the two equivalent methylene carbons (C2 and C4), and the gem-difluoro substituted carbon (C3).

A key feature of the ¹³C spectrum is the presence of carbon-fluorine (C-F) coupling.

C3 (CF₂): This carbon signal will appear as a triplet due to one-bond coupling (¹JCF) with the two fluorine atoms. The ¹JCF coupling constants in fluorinated compounds are typically large.

C2/C4 (CH₂): These carbons will also appear as triplets due to two-bond coupling (²JCF) with the fluorine atoms at C3.

C1 (CH-SH): This carbon will exhibit a triplet pattern due to three-bond coupling (³JCF) with the fluorine atoms.

The chemical shifts are influenced by the substituents. The C1 carbon attached to the sulfur atom will be shifted downfield relative to a simple cyclobutane. The C3 carbon, directly bonded to two highly electronegative fluorine atoms, will also show a significant downfield shift and is expected to have a chemical shift value greater than 80 ppm. alfa-chemistry.comwisc.edu

Table 1: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant |

|---|---|---|---|

| C1 (CH-SH) | ~30 - 45 | Triplet | ³JCF |

| C2/C4 (CH₂) | ~35 - 50 | Triplet | ²JCF |

¹⁹F NMR is a highly sensitive technique for characterizing organofluorine compounds. ichorlifesciences.com For this compound, the two fluorine atoms are chemically equivalent, and thus a single resonance is expected in the ¹⁹F NMR spectrum.

This signal, however, will be split into a complex multiplet due to coupling with the protons on the cyclobutane ring. The primary coupling will be the two-bond geminal coupling (²JHF) with the two adjacent methylene protons at C2 and C4, and the three-bond vicinal coupling (³JHF) with the methine proton at C1. The chemical shift for gem-difluoroalkanes typically appears in a characteristic range. alfa-chemistry.com For example, the ¹⁹F NMR signal for 1,1-difluorocyclohexane (B1205268) is found at approximately -95 ppm. The specific chemical shift is sensitive to the solvent and other substituents on the ring. alfa-chemistry.comcolorado.edu

Two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning the complex ¹H and ¹³C spectra and confirming the molecular structure. nih.govresearchgate.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between the protons. Cross-peaks would be expected between the C1 methine proton and the C2/C4 methylene protons, as well as between the two diastereotopic protons within each methylene group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show correlations between the C1 proton and C1 carbon, and the C2/C4 protons and their respective carbons. This is crucial for assigning the proton signals to their corresponding carbon atoms. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range (typically 2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would include:

The C1 proton to C2, C4, and potentially C3.

The C2/C4 protons to C1, C3, and the other methylene carbon.

Fluorine-detected HMBC experiments can also be powerful for tracing C-F correlations over multiple bonds. nih.gov

These 2D techniques, used in combination, provide a definitive map of the bonding framework of the molecule. researchgate.netnih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides information about the functional groups present in a molecule.

The IR and Raman spectra of this compound are expected to show characteristic absorption bands for both the thiol group and the fluorinated cyclobutane ring.

S-H Stretch (νS-H): The most diagnostic peak for the thiol group is the S-H stretching vibration. This band typically appears in the region of 2550-2600 cm⁻¹ in the IR spectrum. rsc.org However, this absorption is often weak. rsc.orgwikipedia.org

C-F Stretch (νC-F): The carbon-fluorine stretching vibrations are characteristically strong in the IR spectrum and occur in the 1000-1400 cm⁻¹ region. For a gem-difluoro compound like this, strong, complex absorptions are expected in this area due to symmetric and asymmetric stretching modes.

C-S Stretch (νC-S): The C-S stretching vibration is typically weak and appears in the 600-800 cm⁻¹ range. rsc.org

C-H Stretch (νC-H): Absorptions due to C-H stretching in the cyclobutane ring will be observed in the 2850-3000 cm⁻¹ region. docbrown.info

C-S-H Bend (βCSH): The C-S-H bending mode is another characteristic vibration for thiols, often found in the 850-900 cm⁻¹ range in Raman spectra. rsc.org

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| νS-H | Thiol | 2550 - 2600 | Weak |

| νC-H | Alkyl | 2850 - 3000 | Medium-Strong |

| νC-F | Fluoroalkane | 1000 - 1400 | Strong |

| βCSH | Thiol | 850 - 900 | Medium (Raman) |

Conformational Analysis via IR and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful techniques for investigating the conformational isomers of molecules. In the case of a substituted cyclobutane ring, such as in this compound, these techniques would be instrumental in identifying the different possible puckered conformations of the four-membered ring and the orientation of the thiol substituent (axial vs. equatorial). The vibrational frequencies of the C-S, S-H, and C-F bonds would be particularly sensitive to these conformational changes. A detailed analysis of the IR and Raman spectra, often aided by computational modeling, would allow for the assignment of specific vibrational modes to each conformer and potentially determine their relative populations at different temperatures. However, no published IR or Raman spectra for this compound are available.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion. This high accuracy allows for the determination of the elemental formula of the molecular ion of this compound, which is C4H6F2S. By comparing the experimentally measured exact mass to the calculated theoretical mass, the molecular formula can be confirmed with a high degree of confidence. This is a fundamental step in the structural elucidation of a newly synthesized compound. Without experimental data, this confirmation remains theoretical.

Fragmentation Patterns and Structural Information

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For this compound, expected fragmentation pathways would likely involve the loss of the thiol group (-SH), the fluorine atoms, or cleavage of the cyclobutane ring. The analysis of these fragmentation patterns can help to piece together the structure of the molecule. For instance, the relative stability of the resulting carbocations would influence the intensity of the observed fragment ions. libretexts.orgchemguide.co.uklibretexts.org However, no mass spectra for this specific compound have been reported.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. caltech.eduspringernature.com

Molecular Conformation and Packing in Crystal Lattice

A single-crystal X-ray diffraction study of this compound would reveal the precise bond lengths, bond angles, and torsional angles of the molecule. This would definitively establish the puckering of the cyclobutane ring and the conformation of the thiol substituent in the crystalline state. Furthermore, the analysis would show how the individual molecules are arranged in the crystal lattice, a phenomenon known as crystal packing.

Chiroptical Spectroscopy (for chiral derivatives)

Circular Dichroism (CD) Spectroscopy

No experimental or theoretical CD spectra for chiral derivatives of this compound have been reported. A CD spectroscopic study would involve measuring the differential absorption of left and right circularly polarized light by an enantiomerically pure sample. The resulting spectrum, with its characteristic positive and negative Cotton effects, would provide crucial information about the electronic transitions and the spatial arrangement of chromophores within the molecule. For the chiral derivatives of this compound, the thiol group and any other chromophores introduced during derivatization would be the focus of such a study.

Optical Rotatory Dispersion (ORD) Studies

Similarly, there is no available data on the Optical Rotatory Dispersion of chiral derivatives of this compound. ORD studies would measure the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve, particularly the plain and anomalous curves, would complement CD data and provide further insight into the stereochemistry of these compounds. Such data is critical for assigning absolute configurations, especially when X-ray crystallography is not feasible.

Computational Chemistry and Theoretical Studies on 3,3 Difluorocyclobutane 1 Thiol

Quantum Mechanical Calculations

Quantum mechanical calculations are foundational to modern chemical theory, offering a window into the electronic structure and energetics that govern molecular properties.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of this size. uobabylon.edu.iq Functionals such as B3LYP, combined with basis sets like 6-31G* or larger, are commonly used to optimize the geometry and calculate electronic properties. uobabylon.edu.iq These calculations can determine key energetic and electronic descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and Mulliken charge distribution.

Table 1: Illustrative Electronic Properties of 3,3-Difluorocyclobutane-1-thiol (B6158445) (Axial Conformer) Calculated via DFT Note: These are representative values based on calculations of similar molecules and are intended for illustrative purposes.

| Property | Representative Value | Significance |

| Total Energy | -753.4 Hartree | The optimized total energy of the molecule in its ground state. |

| HOMO Energy | -9.8 eV | Indicates the energy of the highest energy electrons, often localized on the thiol group, and relates to the ionization potential. |

| LUMO Energy | +1.2 eV | Indicates the energy of the lowest energy unoccupied orbital, representing the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 11.0 eV | A large gap suggests high kinetic stability. |

| Dipole Moment | 2.5 Debye | Reflects the significant polarity induced by the C-F and S-H bonds. |

| Mulliken Charge on S | -0.15 e | Shows the partial negative charge on the sulfur atom, indicating its nucleophilicity. |

| Mulliken Charge on F | -0.35 e | Shows the strong partial negative charge on the fluorine atoms. |

For situations demanding higher accuracy, ab initio methods, which solve the electronic Schrödinger equation without empirical parameters, are employed. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), provide benchmark-quality energies. While computationally expensive, these methods are vital for accurately calculating subtle energy differences, such as the inversion barrier of the cyclobutane (B1203170) ring or the activation energies of chemical reactions. researchgate.net For instance, distinguishing between a true transition state and a shallow intermediate in a reaction pathway often requires the precision of high-level ab initio calculations. nih.gov

Conformational Analysis and Ring Puckering of the Cyclobutane

The four-membered cyclobutane ring is not planar. It adopts a puckered or "butterfly" conformation to alleviate the torsional strain that would arise from eclipsed hydrogen atoms in a planar structure. libretexts.org The introduction of substituents further complicates this dynamic.

For this compound, the primary conformational question involves the orientation of the thiol group, which can be in either an axial or equatorial position relative to the puckered ring. These two conformers exist in equilibrium, and their relative energies can be calculated to determine the dominant species. The energy landscape is defined by the ring-puckering coordinate and the rotation of the thiol group. Computational studies can map this surface to identify all stable conformers and the energy barriers separating them. acs.orgresearchgate.net Generally, bulky substituents prefer the equatorial position to minimize steric hindrance.

Table 2: Calculated Relative Energies for Conformers of this compound Note: Values are illustrative, based on general principles of conformational analysis.

| Conformer | Relative Energy (kcal/mol) | Puckering Angle (θ) | Predicted Population at 298 K |

| Equatorial-Thiol | 0.00 | ~28° | ~75% |

| Axial-Thiol | +0.75 | ~29° | ~25% |

The substituents have a profound effect on the ring's structure and flexibility. The two fluorine atoms at the C3 position have significant electronic and steric consequences. Their strong electronegativity can alter the bond lengths and angles within the ring. nih.gov Furthermore, the gem-difluoro group influences the puckering angle and the energy barrier for ring inversion (the process where one puckered conformation inverts into another). Studies on similar fluorinated compounds suggest that fluorination can impact the stability of certain conformations. nih.govchemrxiv.org

The thiol (-SH) group at the C1 position is the primary determinant of the axial/equatorial equilibrium. Its preference is a balance between steric bulk (favoring equatorial) and potential non-covalent interactions, such as hydrogen bonding or hyperconjugation, which might stabilize the axial form in some cases. nih.govnih.gov The interplay between the electron-withdrawing difluoro group and the thiol group across the ring is a key feature that computational analysis can clarify.

Investigation of Reaction Mechanisms and Transition States

Theoretical chemistry is a powerful tool for elucidating reaction mechanisms at a molecular level. For this compound, a key reaction pathway to investigate is the reactivity of the thiol group, such as its deprotonation to form a thiolate or its participation in nucleophilic substitution reactions. nih.gov

For example, the SN2 reaction of the corresponding thiolate anion with an electrophile (e.g., methyl iodide) can be modeled. Computational methods can locate the transition state structure and calculate the activation energy (ΔE‡) for the reaction. Such calculations often reveal a trigonal bipyramidal geometry around the sulfur atom in the transition state. nih.gov Comparing the activation barriers for reactions at the axial versus equatorial conformers can predict whether the molecule exhibits stereoselective reactivity.

Table 3: Illustrative Calculated Activation Energies for Reactions of the Thiolate Note: Values are hypothetical and for comparative purposes.

| Reaction | Reactant Conformer | Transition State | Calculated ΔE‡ (kcal/mol) |

| Deprotonation (with NH₃) | Equatorial | H-bond complex | ~2.5 |

| SN2 with CH₃I | Equatorial | Trigonal bipyramidal S | ~15.0 |

| SN2 with CH₃I | Axial | Trigonal bipyramidal S | ~16.2 |

These theoretical values help rationalize reaction kinetics and predict the feasibility and stereochemical outcome of chemical transformations. acs.orgnih.gov

Computational Elucidation of Thiol and Cyclobutane Reactivity

The reactivity of this compound is dictated by the interplay of its constituent functional groups. The cyclobutane ring itself is inherently strained, a factor known to influence the reactivity of the entire molecule. This ring strain can be a driving force for ring-opening reactions under certain conditions.

The thiol (-SH) group is a well-established nucleophile and can participate in a variety of reactions, including S-alkylation, S-acylation, and oxidation to form disulfides or sulfonic acids. The presence of the electron-withdrawing fluorine atoms on the cyclobutane ring is expected to influence the acidity of the thiol proton. Computational models can precisely calculate the pKa value of the thiol group, providing a quantitative measure of its acidity and, consequently, its nucleophilicity under different pH conditions.

Furthermore, the fluorine atoms introduce significant polarity to the cyclobutane ring. The strong C-F bonds and their inductive effect can alter the electron distribution across the entire molecule, impacting the reactivity of both the thiol group and the C-H bonds of the cyclobutane ring. Theoretical studies on similar fluorinated organic molecules have shown that fluorination can sometimes lead to unexpected reaction pathways.

Prediction of Selectivity (Regio-, Chemo-, Stereoselectivity)

Computational modeling is instrumental in predicting the selectivity of reactions involving this compound.

Regioselectivity: In reactions where multiple sites on the molecule could react, such as deprotonation or nucleophilic attack, computational analysis of the electron density and electrostatic potential can identify the most likely site of reaction. For instance, in a deprotonation reaction, calculations would pinpoint whether the thiol proton or a proton on the cyclobutane ring is more acidic.

Chemoselectivity: When reacting with a reagent that could potentially interact with either the thiol group or the cyclobutane ring, computational methods can predict which functional group will preferentially react. By calculating the activation energies for different reaction pathways, the most favorable route can be determined.

Stereoselectivity: For reactions that can lead to different stereoisomers, computational chemistry can be used to predict the most stable product. This is particularly relevant for reactions involving the chiral center at the carbon bearing the thiol group. By calculating the energies of the different possible stereoisomeric products and transition states, the likely stereochemical outcome can be forecasted.

Molecular Orbital Analysis (HOMO-LUMO)

Electron Density Distribution and Electrostatic Potential Maps

The electron density distribution, calculated through quantum chemical methods, reveals how electrons are shared among the atoms in the molecule. In this compound, a high electron density is expected around the highly electronegative fluorine and sulfur atoms.

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution. These maps are crucial for understanding intermolecular interactions and predicting sites for electrophilic and nucleophilic attack. For this compound, the ESP map would likely show a region of negative potential (red) around the fluorine and sulfur atoms, indicating their nucleophilic character, and regions of positive potential (blue) around the hydrogen atoms, particularly the thiol proton, highlighting their electrophilic character.

Frontier Molecular Orbital Theory for Reactivity Prediction